molecular formula C17H18N2O2 B1530907 N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine CAS No. 307924-32-9

N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine

Cat. No.: B1530907
CAS No.: 307924-32-9
M. Wt: 282.34 g/mol
InChI Key: SUIMXQVEINNKMR-UHFFFAOYSA-N
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Description

“N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine” is a chemical compound with the CAS Number: 307924-32-9 and a molecular weight of 282.34 . The IUPAC name of this compound is [(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)amino]acetic acid .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with malonic acid, which results in the formation of (2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid . The acid chloride of this acid reacts readily with alcohols and phenols to form corresponding esters . Additionally, the reaction of the same azomethine with thioglycolic acid leads to (2,2-dimethyl-1,2,3,4-tetrahydro-benzo[f]isoquinolin-4-yl)thioacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N2O2/c1-17(2)9-14-12-6-4-3-5-11(12)7-8-13(14)16(19-17)18-10-15(20)21/h3-8H,9-10H2,1-2H3,(H,18,19)(H,20,21) . This indicates the presence of 17 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Chemical Reactions Analysis

The initial cyclic azomethine is obtained by the cyclocondensation of the appropriate carbinol with HCN . On reaction with 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, malonic acid is added at the imino group and the process is accompanied by decarboxylation leading to acid .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 282.34 . The compound is a yellow or white crystalline substance .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

The synthesis of derivatives related to N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine involves reactions that offer pathways to various heterocyclic compounds. For instance, the reactions of boroxazolidones with aromatic aldehydes present an easy route to derivatives of isoquinoline and iso-indolinone, demonstrating the compound's relevance in the synthesis of heterocyclic compounds (Nefkens & Zwanenburg, 1985). Additionally, the compound’s interaction with malonic acid has been shown to yield substances with antifungal activity, highlighting its potential in developing antifungal agents (Surikova et al., 2011).

Potential Biological Activities

Research into N-substituted amino acids with complex structures has revealed significant anti-inflammatory activity, suggesting potential therapeutic applications for compounds with similar structural features (Bruno et al., 1999). This implies that derivatives of this compound could also exhibit biological activities worth exploring for their pharmacological potentials.

Properties

IUPAC Name

2-[(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-17(2)9-14-12-6-4-3-5-11(12)7-8-13(14)16(19-17)18-10-15(20)21/h3-8H,9-10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIMXQVEINNKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=NCC(=O)O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357778
Record name N-(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307924-32-9
Record name N-(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 2
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 3
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 4
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 5
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Reactant of Route 6
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine

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